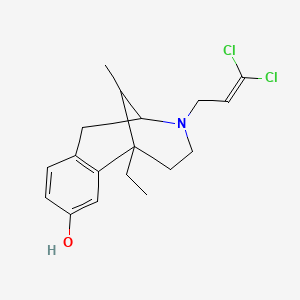![molecular formula C10H7FN4O B14160968 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-91-5](/img/structure/B14160968.png)
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the pyrimidoindole family, which is known for its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the reaction of appropriate indole derivatives with fluorinated reagents under controlled conditions. One method involves the use of acetonitrile as a solvent, where the compound is crystallized and analyzed using single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.
科学研究应用
3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been studied for its potential as an inhibitor of hepatitis B virus (HBV). Molecular docking studies have shown that this compound exhibits nanomolar inhibitory activity against HBV . Additionally, its unique structure makes it a candidate for further research in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
作用机制
The mechanism by which 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as an HBV inhibitor, it likely interferes with viral replication processes. The exact molecular pathways and targets are subjects of ongoing research, but the compound’s ability to form hydrogen bonds and interact with viral proteins is crucial to its activity .
相似化合物的比较
Similar Compounds
8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Another compound in the same family with similar biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Known for their antiviral properties.
Uniqueness
What sets 3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its specific fluorination pattern and amino group, which contribute to its unique binding properties and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
331443-91-5 |
|---|---|
分子式 |
C10H7FN4O |
分子量 |
218.19 g/mol |
IUPAC 名称 |
3-amino-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C10H7FN4O/c11-5-1-2-7-6(3-5)8-9(14-7)10(16)15(12)4-13-8/h1-4,14H,12H2 |
InChI 键 |
LNDXUKPVCYRMLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)N(C=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
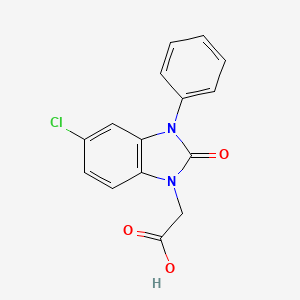

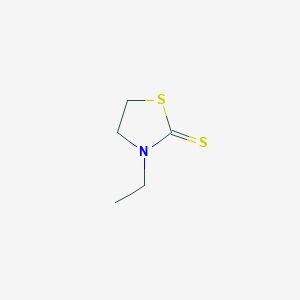
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)

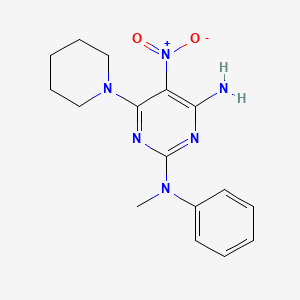
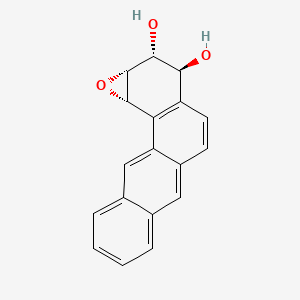
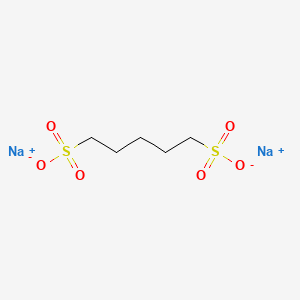
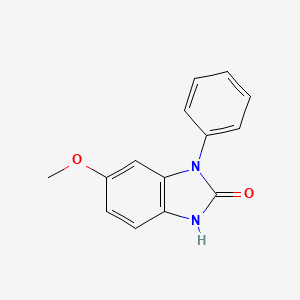
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
